molecular formula C23H34O4 B10828933 Protectin D1 methyl ester

Protectin D1 methyl ester

Cat. No.: B10828933
M. Wt: 374.5 g/mol
InChI Key: ZWYWDYYLNRVEOD-UXJCUXGASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protectin D1 methyl ester is an esterified form of the specialized pro-resolving mediator protectin D1. Protectin D1 is a member of the class of specialized pro-resolving mediators, which are derived from polyunsaturated fatty acids and possess strong anti-inflammatory, anti-apoptotic, and neuroprotective activities . This compound retains these properties and is used in various scientific research applications.

Preparation Methods

The synthesis of protectin D1 methyl ester involves several steps, starting from docosahexaenoic acid (DHA). The key features of the synthetic route include a stereocontrolled Evans-aldol reaction with Nagao’s chiral auxiliary and a highly selective Lindlar reduction of an internal alkyne . The final step involves the reduction of the conjugated alkyne to the methyl ester . Industrial production methods typically follow similar synthetic routes but may involve optimization for large-scale production.

Chemical Reactions Analysis

Protectin D1 methyl ester undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hydroperoxides and other oxygenated derivatives.

    Reduction: The conjugated alkyne can be selectively reduced to form the methyl ester.

    Substitution: It can undergo substitution reactions at the hydroxyl and carboxyl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like Lindlar’s catalyst, and various nucleophiles for substitution reactions. The major products formed from these reactions include oxygenated derivatives and reduced forms of the compound .

Comparison with Similar Compounds

Protectin D1 methyl ester is similar to other specialized pro-resolving mediators, such as:

What sets this compound apart is its potent neuroprotective and cardioprotective effects, making it a unique and valuable compound in scientific research and therapeutic applications.

Properties

Molecular Formula

C23H34O4

Molecular Weight

374.5 g/mol

IUPAC Name

methyl (4Z,7Z,10R,11E,13E,15Z,17S,19Z)-10,17-dihydroxydocosa-4,7,11,13,15,19-hexaenoate

InChI

InChI=1S/C23H34O4/c1-3-4-11-16-21(24)18-13-9-10-14-19-22(25)17-12-7-5-6-8-15-20-23(26)27-2/h4,6-14,18-19,21-22,24-25H,3,5,15-17,20H2,1-2H3/b8-6-,10-9+,11-4-,12-7-,18-13-,19-14+/t21-,22+/m0/s1

InChI Key

ZWYWDYYLNRVEOD-UXJCUXGASA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\C/C=C\CCC(=O)OC)O)O

Canonical SMILES

CCC=CCC(C=CC=CC=CC(CC=CCC=CCCC(=O)OC)O)O

Origin of Product

United States

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